Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Mechanism of Action
Target of Action
The primary targets of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate are currently unknown. The compound is a relatively new entity and research into its specific targets is still ongoing .
Action Environment
The action of this compound can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules, which can affect the stability, efficacy, and safety of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Benzyl 3-(carboxymethyl)piperidine-1-carboxylate.
Reduction: Benzyl 3-(hydroxymethyl)piperidine-1-methanol.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
- Piperidin-3-ylmethanol
- 3-(Hydroxymethyl)piperidine
Uniqueness
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its benzyl group, which enhances its binding affinity to certain molecular targets compared to other similar compounds. This makes it a valuable compound in the development of pharmaceuticals and other biologically active molecules .
Properties
IUPAC Name |
benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOOUZKMJBINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380200 | |
Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39945-51-2 | |
Record name | Phenylmethyl 3-(hydroxymethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39945-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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